Cas no 2197929-46-5 (4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide)

4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-[[(1-Oxo-2-propen-1-yl)amino]methyl]-N-(tetrahydro-3-thienyl)benzamide
- 4-[(prop-2-enamido)methyl]-N-(thiolan-3-yl)benzamide
- 4-[(Prop-2-enoylamino)methyl]-N-(thiolan-3-yl)benzamide
- Z1274970831
- EN300-26581443
- 2197929-46-5
- 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide
-
- インチ: 1S/C15H18N2O2S/c1-2-14(18)16-9-11-3-5-12(6-4-11)15(19)17-13-7-8-20-10-13/h2-6,13H,1,7-10H2,(H,16,18)(H,17,19)
- InChIKey: SMBVOMSYNQOIHU-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)NC(C1C=CC(CNC(C=C)=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 290.10889899g/mol
- どういたいしつりょう: 290.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 594.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.00±0.20(Predicted)
4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581443-0.05g |
4-[(prop-2-enamido)methyl]-N-(thiolan-3-yl)benzamide |
2197929-46-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamideに関する追加情報
4-(Prop-2-enamido)methyl-N-(Thiolan-3-yl)benzamide: A Promising Compound in Medicinal Chemistry
4-(Prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide (CAS No. 2197929-46-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its prop-2-enamido and thiolan-3-yl moieties, exhibits a range of biological activities that make it a promising candidate for further research and development.
The molecular structure of 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide is composed of a benzamide core linked to a propenamide group and a thiolane ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The propenamide group is known for its ability to form hydrogen bonds and participate in various chemical reactions, while the thiolane ring provides structural rigidity and can influence the compound's conformational flexibility.
Recent studies have highlighted the potential of 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide in various therapeutic areas. One notable application is its activity as an inhibitor of specific enzymes involved in inflammatory pathways. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Beyond its anti-inflammatory properties, 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide has also shown promise in the treatment of neurodegenerative diseases. A study conducted by a team at the University of California, San Francisco, found that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and reducing neuroinflammation. These findings suggest that 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide could be a valuable tool in the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic potential, 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide has been investigated for its use as a research tool in biochemical studies. The compound's ability to selectively bind to specific protein targets makes it useful for probing protein-protein interactions and understanding cellular signaling pathways. This property has been exploited in high-throughput screening assays to identify novel drug candidates and validate therapeutic targets.
The synthesis of 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide involves several steps, including the formation of the benzamide core, introduction of the propenamide group, and attachment of the thiolane ring. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one approach involves the reaction of 4-formylbenzamide with allylamine to form the propenamide intermediate, followed by condensation with 3-aminothiolane to yield the final product.
The pharmacokinetic properties of 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide have also been studied extensively. Research has shown that this compound exhibits good oral bioavailability and favorable metabolic stability, making it suitable for further preclinical and clinical evaluation. Additionally, preliminary toxicity studies have indicated that it has a favorable safety profile at therapeutic doses.
In conclusion, 4-(prop-2-enamido)methyl-N-(thiolan-3-yl)benzamide (CAS No. 2197929-46-5) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation into its therapeutic applications and use as a research tool. As research in this area continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, contributing to the development of innovative treatments for various diseases.
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